molecular formula C16H16N2O3S B6640382 5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide

5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide

Cat. No.: B6640382
M. Wt: 316.4 g/mol
InChI Key: HEZZUDWOSVCDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide is an organic compound with a complex structure that includes cyano, hydroxymethyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting with 2-methylbenzenesulfonamide, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Formylation and Cyanation: The amino group is then formylated to introduce a formyl group, which is subsequently converted to a cyano group through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of new sulfonamide derivatives with different substituents on the nitrogen.

Scientific Research Applications

Chemistry

In chemistry, 5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various enzymes.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate enzyme activity. The cyano and hydroxymethyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-cyano-2-methylbenzenesulfonamide: Lacks the hydrox

Properties

IUPAC Name

5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-3-6-14(10-19)7-15(11)18-22(20,21)16-8-13(9-17)5-4-12(16)2/h3-8,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZZUDWOSVCDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)NS(=O)(=O)C2=C(C=CC(=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.